molecular formula C10H10FNO4 B3137806 Ethyl 2-(3-fluoro-4-nitrophenyl)acetate CAS No. 441713-85-5

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

Cat. No.: B3137806
CAS No.: 441713-85-5
M. Wt: 227.19 g/mol
InChI Key: ZCKVAUOQFVWSKN-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate is an organic compound with the molecular formula C10H10FNO4 and a molecular weight of 227.19 g/mol . This compound is characterized by the presence of a fluoro and nitro group on the phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-fluoro-4-nitrophenyl)acetate typically involves the esterification of 2-(3-fluoro-4-nitrophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(3-fluoro-4-nitrophenyl)acetate involves its interaction with specific molecular targets, depending on its application. For instance, in antimicrobial research, the compound may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The presence of the fluoro and nitro groups enhances its reactivity and binding affinity to target molecules .

Properties

IUPAC Name

ethyl 2-(3-fluoro-4-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4/c1-2-16-10(13)6-7-3-4-9(12(14)15)8(11)5-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKVAUOQFVWSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (25 ml) was added to a solution of di-tert-butyl (3-fluoro-4-nitrophenyl)malonate (5.11 g, 14.4 mmol) in methylene chloride (50 ml). The resulting mixture was stirred at room temperature for 2 hours. The reaction mixture was concentrated under reduced pressure to yield a colorless solid substance. To the solid substance were added concentrated sulfuric acid (1 ml) and ethanol (50 ml) and the mixture was heated and refluxed for 2 hours. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. Ice water (100 ml) was poured in the residue, followed by extraction with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium bicarbonate, dried over anhydrous sodium sulfate and distilled under reduced pressure to remove the solvent, whereby ethyl 3-fluoro-4-nitrophenylacetate (3.15 g, 96%) was obtained as a yellow oil.
Quantity
25 mL
Type
reactant
Reaction Step One
Name
di-tert-butyl (3-fluoro-4-nitrophenyl)malonate
Quantity
5.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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